molecular formula C6H12N2O5 B11952494 Nalpha-acetyl-D-asparagine hydrate

Nalpha-acetyl-D-asparagine hydrate

Cat. No.: B11952494
M. Wt: 192.17 g/mol
InChI Key: IWRCCVSIDUGZLM-UHFFFAOYSA-N
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Description

Nalpha-acetyl-D-asparagine hydrate is a derivative of D-asparagine, where the alpha-amino group is acetylated, and the compound exists in a hydrated form.

  • Chemical Structure: The parent compound, D-asparagine monohydrate (CAS 5794-24-1), has the molecular formula C₄H₁₀N₂O₄ and a molar mass of 150.13 g/mol . Nalpha-acetyl-D-asparagine introduces an acetyl group (-COCH₃) to the alpha-amino nitrogen, modifying its reactivity and solubility.
  • Applications: Likely used as an intermediate in organic synthesis or biochemical research, similar to D-asparagine monohydrate, which is employed in biochemistry due to its high purity (≥98%) .

Properties

Molecular Formula

C6H12N2O5

Molecular Weight

192.17 g/mol

IUPAC Name

2-acetamido-4-amino-4-oxobutanoic acid;hydrate

InChI

InChI=1S/C6H10N2O4.H2O/c1-3(9)8-4(6(11)12)2-5(7)10;/h4H,2H2,1H3,(H2,7,10)(H,8,9)(H,11,12);1H2

InChI Key

IWRCCVSIDUGZLM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CC(=O)N)C(=O)O.O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Nalpha-acetyl-D-asparagine hydrate typically involves the acetylation of D-asparagine. This can be achieved by reacting D-asparagine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation of the amino group without affecting the carboxyl group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through crystallization or other suitable methods to obtain the hydrate form .

Chemical Reactions Analysis

Types of Reactions: Nalpha-acetyl-D-asparagine hydrate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Nalpha-acetyl-D-asparagine hydrate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Nalpha-acetyl-D-asparagine hydrate involves its interaction with specific molecular targets and pathways. As a derivative of asparagine, it plays a role in the metabolism of ammonia and the synthesis of proteins. The acetyl group can influence the compound’s reactivity and interactions with enzymes and other biomolecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomerism: D- vs. L-Asparagine

  • D-Asparagine Monohydrate: The D-isomer (CAS 5794-24-1) is less common in nature, with a melting point of 275°C and applications in specialized biochemical studies .
  • L-Asparagine (CAS 70-47-3) : The naturally occurring L-isomer is widely used in natural product chemistry. It has a lower molar mass (132.11 g/mol) and melting point (234–235°C) compared to its D-counterpart .
  • Key Difference : Stereochemical orientation affects biological activity; L-asparagine is incorporated into proteins, while D-asparagine is studied for its unique biochemical interactions .

Functional Group Modifications

Nalpha-acetyl-D-asparagine vs. N-Methyl-D-aspartic Acid Hydrate
  • Nalpha-acetyl-D-asparagine: Acetylation enhances stability and alters solubility. The non-hydrated form (CAS 26117-27-1) has a purity of 95%, suggesting utility in synthetic workflows .
  • N-Methyl-D-aspartic Acid Hydrate : Substitution with a methyl group instead of acetyl results in excitatory neurotransmitter activity, critical in neurological research .
Alitame Hydrate
  • Application : Used as a high-potency sweetener, demonstrating how functional group additions (e.g., tetramethylthietanyl) can drastically alter compound utility .

Data Table: Comparative Analysis of Key Compounds

Compound CAS Molecular Formula Molar Mass (g/mol) Melting Point (°C) Key Application
Nalpha-acetyl-D-asparagine hydrate* [Inferred] C₆H₁₀N₂O₄·xH₂O ~192.17 (est.) Not available Organic synthesis
D-Asparagine monohydrate 5794-24-1 C₄H₈N₂O₃·H₂O 150.13 275 Biochemistry
L-Asparagine 70-47-3 C₄H₈N₂O₃ 132.11 234–235 Natural product research
Alitame hydrate C₁₄H₂₅N₃O₄S·5H₂O 487.55 (anhydrous) Not provided Artificial sweetener
N-Methyl-D-aspartic Acid hydrate C₅H₉NO₄·xH₂O ~191.14 (est.) Not provided Neurotransmitter studies

*Note: Properties for this compound are estimated based on its anhydrous form (C₆H₁₀N₂O₄; MW 174.15) with one water molecule.

Research Findings and Functional Insights

  • Solubility: Hydration generally improves aqueous solubility, critical for biochemical applications (e.g., D-asparagine monohydrate vs. anhydrous forms) .
  • Purity and Synthesis: Nalpha-acetyl-D-asparagine is available at 95% purity, indicating its role in controlled synthetic processes, whereas D-asparagine monohydrate is produced at kilogram scale for broader use .
  • Biological Activity: N-Methyl-D-aspartic acid hydrate’s role as a neurotransmitter highlights how minor structural changes (e.g., methyl vs. acetyl groups) can confer distinct biological functions .

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